

# Independent Verification of Olodanrigan Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Olodanrigan** (EMA401), a selective angiotensin II type 2 receptor (AT2R) antagonist formerly under development for neuropathic pain. The development of **Olodanrigan** was halted due to preclinical evidence of liver toxicity, a critical factor detailed in this analysis. This document summarizes available clinical trial data for **Olodanrigan** and compares its performance with established alternative treatments for neuropathic pain, supported by experimental data.

# Comparative Efficacy and Safety of Olodanrigan and Alternatives

The following tables summarize the quantitative data from Phase 2 clinical trials of **Olodanrigan** for postherpetic neuralgia (PHN) and painful diabetic neuropathy (PDN), alongside data from meta-analyses of approved alternative medications.

## Table 1: Efficacy of Olodanrigan in Phase 2 Clinical Trials



| Trial Name<br>(Indication) | Treatment<br>Group                   | N                    | Change<br>from<br>Baseline in<br>Pain Score<br>(NRS) | Treatment<br>Difference<br>vs. Placebo<br>(95% CI) | p-value |
|----------------------------|--------------------------------------|----------------------|------------------------------------------------------|----------------------------------------------------|---------|
| Earlier PHN<br>Study       | Olodanrigan<br>100 mg twice<br>daily | 92                   | -2.29                                                | -0.69 (-1.19<br>to -0.20)                          | 0.0066  |
| Placebo                    | 91                                   | -1.60                |                                                      |                                                    |         |
| EMPHENE<br>(PHN)           | Olodanrigan<br>100 mg twice<br>daily | 129 (planned<br>360) | Not Reported                                         | -0.5 (-1.6 to<br>0.6)                              | 0.35    |
| Placebo                    |                                      |                      |                                                      |                                                    |         |
| EMPADINE<br>(PDN)          | Olodanrigan<br>100 mg twice<br>daily | 137 (planned<br>400) | Not Reported                                         | -0.6 (-1.4 to 0.1)                                 | 0.10    |
| Placebo                    |                                      |                      |                                                      |                                                    |         |

\*NRS: Numeric Rating Scale for pain (typically 0-10). Data from an earlier Phase 2 trial showed statistically significant pain reduction with **Olodanrigan** in patients with postherpetic neuralgia[1]. However, the later EMPHENE and EMPADINE trials were terminated prematurely due to preclinical safety concerns, and while they showed a trend towards pain reduction, the results were not statistically significant[2].

# Table 2: Comparative Efficacy of Alternative Neuropathic Pain Treatments (Indirect Comparison)



| Drug Class     | Drug                   | Mean Difference in Pain<br>Score vs. Placebo (95% CI) |
|----------------|------------------------|-------------------------------------------------------|
| Gabapentinoids | Gabapentin             | -1.44 (-2.21 to -0.66)                                |
| Pregabalin     | -0.90 (-1.23 to -0.57) |                                                       |
| SNRIs          | Duloxetine             | -1.13 (-1.36 to -0.89)                                |

<sup>\*</sup>Data from a meta-analysis of treatments for diabetic peripheral neuropathic pain[3][4]. This provides an indirect comparison of the potential efficacy of **Olodanrigan** to established therapies.

**Table 3: Safety and Tolerability of Olodanrigan** 

(EMPHENE and EMPADINE Trials)

| Adverse Event                        | Olodanrigan                                                                         | Placebo                                                                    |  |
|--------------------------------------|-------------------------------------------------------------------------------------|----------------------------------------------------------------------------|--|
| Most Frequent in EMPHENE             | Diarrhea, Nasopharyngitis                                                           | Diarrhea, Nasopharyngitis                                                  |  |
| Serious Adverse Events<br>(EMPHENE)  | Not specified                                                                       | Not specified                                                              |  |
| Most Frequent in EMPADINE            | Not specified                                                                       | Not specified                                                              |  |
| Serious Adverse Events<br>(EMPADINE) | Product intolerance,<br>cholelithiasis, acute<br>cholecystitis, localized infection | Acute coronary syndrome, erysipelas, chronic obstructive pulmonary disease |  |

<sup>\*</sup>No serious adverse events were attributed to **Olodanrigan** in the earlier successful Phase 2 trial[1]. In the later EMPHENE and EMPADINE trials, which were halted for preclinical toxicity reasons, the reported adverse events in the shortened study duration did not raise immediate safety alarms in the human subjects[5].

# Experimental Protocols Olodanrigan Phase 2 Clinical Trials (EMPHENE and EMPADINE)



Objective: To evaluate the efficacy and safety of **Olodanrigan** in patients with postherpetic neuralgia (EMPHENE) or painful diabetic neuropathy (EMPADINE).

Study Design: Both were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies[2][6][7].

#### Patient Population:

- EMPHENE: Adult patients with postherpetic neuralgia for at least 6 months[2].
- EMPADINE: Adult patients with a diagnosis of Type I or Type II diabetes mellitus and painful distal symmetrical sensorimotor neuropathy for more than 6 months[6][7].
- Inclusion criteria for both: Baseline pain score of ≥4 on an 11-point Numeric Rating Scale (NRS)[2][6].

#### Intervention:

- EMPHENE: Patients were randomized to receive **Olodanrigan** (25 mg or 100 mg) or placebo, administered orally twice daily for 12 weeks[2][5].
- EMPADINE: Patients were randomized to receive **Olodanrigan** (100 mg) or placebo, administered orally twice daily for 12 weeks[6][7].
- Concomitant use of stable doses of pregabalin or duloxetine was permitted in the EMPADINE trial[7].

#### Outcome Measures:

- Primary Efficacy Endpoint: Change from baseline in the weekly mean of the 24-hour average pain intensity score at week 12, measured by the 11-point NRS[2][6].
- Secondary Efficacy Endpoints: Included assessments of responder rates (proportion of patients with ≥30% or ≥50% pain reduction), and changes in the Neuropathic Pain Symptom Inventory (NPSI)[2][6].
- Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and laboratory parameters[2][6].



## **Preclinical Hepatotoxicity Studies**

Detailed protocols for the preclinical toxicology studies that led to the termination of **Olodanrigan**'s development are not publicly available. However, it is known that the decision was based on findings from a 39-week study in monkeys that indicated a potential for liver damage with long-term administration[8]. Standard preclinical toxicology studies for small molecule drugs typically involve repeat-dose administration in two species (one rodent, one non-rodent) to assess for potential target organ toxicity. These studies evaluate a range of endpoints including clinical observations, body weight, food consumption, hematology, clinical chemistry (including liver function tests), and histopathology of major organs[9].

# Visualizations Signaling Pathway of Angiotensin II Type 2 Receptor (AT2R) in Neuropathic Pain



Click to download full resolution via product page

Caption: Proposed mechanism of **Olodanrigan** in neuropathic pain.

## Experimental Workflow for Olodanrigan Phase 2 Clinical Trials





Click to download full resolution via product page

Caption: Simplified workflow of the EMPHENE and EMPADINE trials.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. EMA401, an orally administered highly selective angiotensin II type 2 receptor antagonist, as a novel treatment for postherpetic neuralgia: a randomised, double-blind, placebocontrolled phase 2 clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novctrd.com [novctrd.com]
- 3. Meta-analysis of duloxetine vs. pregabalin and gabapentin in the treatment of diabetic peripheral neuropathic pain - Database of Abstracts of Reviews of Effects (DARE): Qualityassessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Meta-analysis of duloxetine vs. pregabalin and gabapentin in the treatment of diabetic peripheral neuropathic pain PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. novctrd.com [novctrd.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. novctrd.com [novctrd.com]
- 9. noblelifesci.com [noblelifesci.com]
- To cite this document: BenchChem. [Independent Verification of Olodanrigan Studies: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662175#independent-verification-of-olodanrigan-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com